7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Description

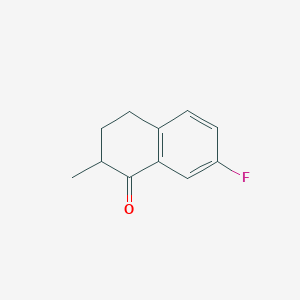

7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS: CID 242835) is a fluorinated tetralone derivative with the molecular formula C₁₁H₁₁FO. Its structure comprises a partially hydrogenated naphthalene ring system with a fluorine substituent at position 7 and a methyl group at position 2 (Figure 1). Key features include:

- SMILES: CC1CCC2=C(C1=O)C=C(C=C2)F

- InChIKey: BLVCCKNVRDAYLW-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values for adducts such as [M+H]+ (136.8 Ų) and [M+Na]+ (150.2 Ų) .

This compound belongs to the tetralone family, which serves as intermediates in synthesizing bioactive molecules, including antiviral and antitumor agents .

Propriétés

IUPAC Name |

7-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-7-2-3-8-4-5-9(12)6-10(8)11(7)13/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVCCKNVRDAYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1=O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent introduction of the fluorine atom. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 7-fluoro-2-methyl-1-naphthoic acid.

Reduction: Formation of 7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation

Mécanisme D'action

The mechanism of action of 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparaison Avec Des Composés Similaires

7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS: 182182-24-7)

- Molecular Formula : C₁₁H₁₁FO (same as target compound).

- Key Difference : Methyl group at position 6 instead of 2.

Substituent Variation

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 71019-06-2)

- Molecular Formula : C₁₀H₉FO.

- Key Difference : Lacks the methyl group at position 2, with fluorine at position 2.

- Impact : Reduced molecular weight (164.18 vs. 178.20) and hydrophobicity (XLogP3: ~2.5 estimated). The absence of the methyl group simplifies the structure but may diminish steric hindrance in synthetic applications .

7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 1260010-66-9)

- Molecular Formula : C₁₀H₈ClFO.

- Key Difference : Dual halogenation (Cl at 7, F at 6).

- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine could enhance electrophilicity at the ketone group, influencing reactivity in nucleophilic additions .

Functional Group Replacements

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 1078-19-9)

- Molecular Formula : C₁₁H₁₂O₂.

- Key Difference : Methoxy group at position 6 instead of fluorine.

- This compound is a precursor to lasofoxifene, a selective estrogen receptor modulator .

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 6836-19-7)

- Molecular Formula : C₁₁H₁₂O₂.

- Key Difference : Methoxy at position 5.

- Impact : Used in Friedel-Crafts acylation syntheses, highlighting how electron-donating groups facilitate cyclization reactions compared to electron-withdrawing fluorine .

Heterocyclic Analogs

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (CAS: 1199813-81-4)

- Molecular Formula: C₁₀H₁₀FNO.

- Key Difference: Isoquinolinone core instead of tetralone.

- Impact : The nitrogen-containing heterocycle introduces basicity and hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzymes) .

Physicochemical and Structural Comparison

*Estimated based on structural analogs.

Research Findings and Data Gaps

- Synthetic Routes : Friedel-Crafts acylation and carbonyl reduction are common methods for tetralones (e.g., ). The target compound’s synthesis likely follows similar steps.

- Biological Relevance: Fluorine enhances metabolic stability, while methyl groups may improve lipophilicity.

- Data Limitations : Experimental melting points, solubility, and toxicity data are absent for most analogs, necessitating further characterization.

Activité Biologique

7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS Number: 1935209-55-4) is a fluorinated derivative of tetrahydronaphthalenone characterized by a fluorine atom at the 7th position and a methyl group at the 2nd position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is , with a molecular weight of 180.21 g/mol. The structural features contribute to its unique reactivity and biological interactions.

Biological Activities

Research indicates that 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics. The presence of the fluorine atom is believed to enhance its interaction with microbial targets.

Anticancer Properties

In vitro studies indicate that 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one may inhibit cancer cell proliferation. One study reported an IC50 value below that of doxorubicin in certain cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its biological effects is not fully elucidated but is thought to involve the inhibition of specific enzymes or receptors associated with disease pathways. The fluorine atom enhances binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications .

Comparative Analysis

To better understand the compound's potential, a comparison with similar fluorinated compounds can provide insights into structure-activity relationships (SAR).

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one | Structure | Moderate antimicrobial activity |

| 7-Fluoro-8-methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one | Structure | High anticancer activity |

| 7-Fluoro-2-methyl-3,4-dihydro-1(2H)-naphthalenone | Structure | Low cytotoxicity |

Case Studies

Several case studies have highlighted the efficacy of 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one:

- Study on Antimicrobial Efficacy : A research team tested this compound against Gram-positive and Gram-negative bacteria and found it effective at concentrations lower than commonly used antibiotics .

- Anticancer Research : In a comparative study with known chemotherapeutics like doxorubicin and cisplatin, this compound showed promising results in inhibiting the growth of various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.